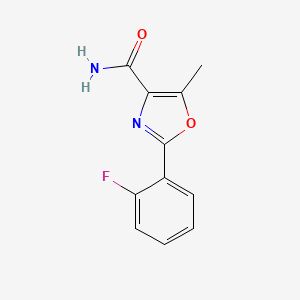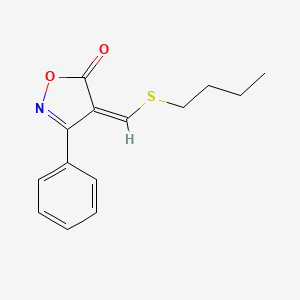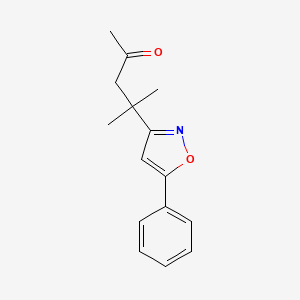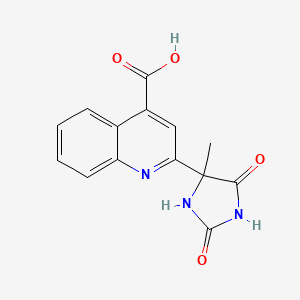![molecular formula C10H20N2O B12883092 2-{[2-(2-Methylpropyl)-3,4-dihydro-2H-pyrrol-5-yl]amino}ethan-1-ol CAS No. 61309-09-9](/img/structure/B12883092.png)
2-{[2-(2-Methylpropyl)-3,4-dihydro-2H-pyrrol-5-yl]amino}ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2-Isobutyl-3,4-dihydro-2H-pyrrol-5-yl)amino)ethanol is an organic compound that belongs to the class of amino alcohols This compound is characterized by the presence of a pyrrole ring, an isobutyl group, and an ethanolamine moiety
Preparation Methods
The synthesis of 2-((2-Isobutyl-3,4-dihydro-2H-pyrrol-5-yl)amino)ethanol can be achieved through several synthetic routes. One common method involves the reaction of 2-isobutyl-3,4-dihydro-2H-pyrrole with ethanolamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
2-((2-Isobutyl-3,4-dihydro-2H-pyrrol-5-yl)amino)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives using reducing agents like lithium aluminum hydride.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents for these reactions include alkyl halides and acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-((2-Isobutyl-3,4-dihydro-2H-pyrrol-5-yl)amino)ethanol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-((2-Isobutyl-3,4-dihydro-2H-pyrrol-5-yl)amino)ethanol involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its use and the biological system being studied.
Comparison with Similar Compounds
2-((2-Isobutyl-3,4-dihydro-2H-pyrrol-5-yl)amino)ethanol can be compared with other similar compounds, such as:
2-((2-Isopropyl-3,4-dihydro-2H-pyrrol-5-yl)amino)ethanol: Similar structure but with an isopropyl group instead of an isobutyl group.
2-((2-Butyl-3,4-dihydro-2H-pyrrol-5-yl)amino)ethanol: Similar structure but with a butyl group instead of an isobutyl group.
The uniqueness of 2-((2-Isobutyl-3,4-dihydro-2H-pyrrol-5-yl)amino)ethanol lies in its specific structural configuration, which can influence its reactivity and interactions with other molecules.
Properties
CAS No. |
61309-09-9 |
|---|---|
Molecular Formula |
C10H20N2O |
Molecular Weight |
184.28 g/mol |
IUPAC Name |
2-[[5-(2-methylpropyl)pyrrolidin-2-ylidene]amino]ethanol |
InChI |
InChI=1S/C10H20N2O/c1-8(2)7-9-3-4-10(12-9)11-5-6-13/h8-9,13H,3-7H2,1-2H3,(H,11,12) |
InChI Key |
FXLZPQSEMZAULT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1CCC(=NCCO)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![1-[2-(4-Hydroxyphenyl)-1-benzofuran-3-yl]propan-1-one](/img/structure/B12883084.png)

![1-(Benzo[c]isoxazol-1(3H)-yl)ethanone](/img/structure/B12883096.png)


